Bontril

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phendimetrazine is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence.

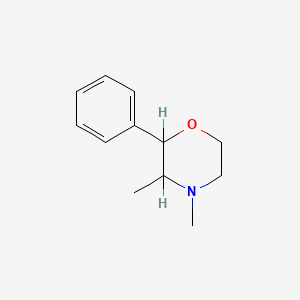

Phendimetrazine, also known as hyrex or di-ap-trol, belongs to the class of organic compounds known as phenylmorpholines. These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond. Phendimetrazine exists as a solid, slightly soluble (in water), and a very strong basic compound (based on its pKa). Phendimetrazine has been detected in multiple biofluids, such as urine and blood.

Scientific Research Applications

Bonsai Framework in Neuroscience

Human Carcinoid Tissue Culture and Tumor Growth

A study established a tissue culture cell line (BON) derived from a metastatic human carcinoid tumor. This cell line, BON tumors, grown in nude mice, are key in understanding the biological behavior of carcinoid tumors and the effect of chemotherapeutic agents on tumor growth. It highlights a significant advancement in cancer research, particularly for carcinoid tumors (Evers et al., 1991).

Botulinum Neurotoxins in Pharmacology and Toxicology

Botulinum neurotoxins (BoNTs) are increasingly used in therapeutic applications and are significant in neuroscience research. This study provides an updated picture of the biological mechanism of action of BoNTs and their use in pharmacology, highlighting the potential for novel uses in therapeutics (Pirazzini et al., 2017).

Chemolitholysis and Lithotripsy of Uric Acid Stones

Research on the treatment of uric acid stones using artificial stones (BON(N)–STONES) revealed the efficacy of alkaline solutions in dissolving these stones. This study offers new insights into improving dissolution of uric acid stones and suggests that stone fragility can be enhanced for better treatment outcomes (Heimbach et al., 2000).

Use of BoNT-A in Cancer Therapy

A recent study suggests that botulinum neurotoxin (BoNT) opens tumor vessels, enhancing the effectiveness of radiotherapy and chemotherapy in cancer treatment. This finding demonstrates the potential application of BoNTs in cancer treatment and underscores the importance of understanding its mechanisms for optimizing therapeutic strategies (Ansiaux & Gallez, 2007).

properties

CAS RN |

21784-30-5 |

|---|---|

Product Name |

Bontril |

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

3,4-dimethyl-2-phenylmorpholine |

InChI |

InChI=1S/C12H17NO/c1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |

InChI Key |

MFOCDFTXLCYLKU-UHFFFAOYSA-N |

SMILES |

CC1C(OCCN1C)C2=CC=CC=C2 |

Canonical SMILES |

CC1C(OCCN1C)C2=CC=CC=C2 |

boiling_point |

122-124 °C at 8 mm Hg; 134-135 °C at 12 mm Hg |

Color/Form |

White powde |

melting_point |

134.5°C |

Other CAS RN |

634-03-7 |

physical_description |

Solid |

Pictograms |

Irritant |

Related CAS |

17140-98-6 (hydrochloride) |

solubility |

Free sol in water; very slightly sol in alcohol; practically insol in chloroform and ether. In water, 1.7X10+4 mg/L at 25 °C (est) 2.43e+00 g/L |

synonyms |

Adipost Bontril Di-Ap-Trol Dyrexan Hyrex Melfiat Obezine phendimetrazine phendimetrazine hydrochloride phendimetrazine hydrochloride, (2S-trans)-isomer phendimetrazine tartrate phendimetrazine tartrate, (2S-trans(R-(R*,R*)))-isomer phendimetrazine tartrate, (R-(R*,R*))-isomer phendimetrazine, (2R-cis)-isomer phendimetrazine, (2S-trans)-isomer phendimetrazine, trans(+-)-isomer Prelu-2 Trimstat Wehless Weightrol X-Trozine |

vapor_pressure |

3.2X10-3 mm Hg at 25 °C (est) |

Origin of Product |

United States |

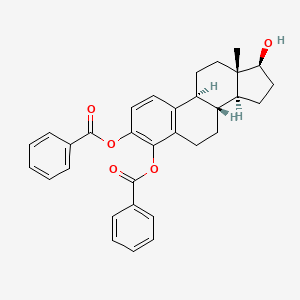

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

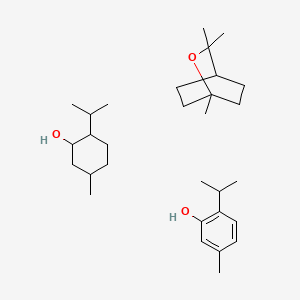

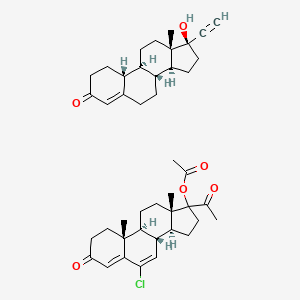

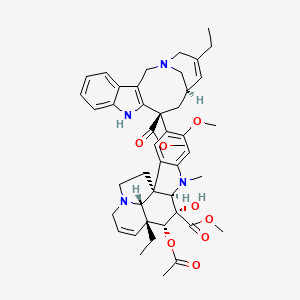

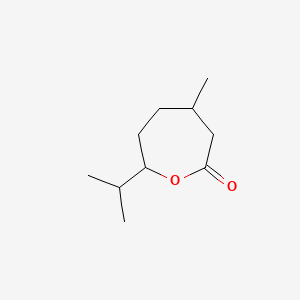

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![P-(tert-butyl)[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B1196239.png)